molecular formula C8H8INO B3359221 6-Methylfuro[2,3-c]pyridin-6-ium iodide CAS No. 84401-00-3

6-Methylfuro[2,3-c]pyridin-6-ium iodide

Cat. No.: B3359221
CAS No.: 84401-00-3
M. Wt: 261.06 g/mol
InChI Key: JLORLQSZHPRALK-UHFFFAOYSA-M
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Description

6-Methylfuro[2,3-c]pyridin-6-ium iodide is a heterocyclic compound featuring a pyridinium core fused with a furan ring at the [2,3-c] position. The methyl group at the pyridinium nitrogen (N6) and the iodide counterion contribute to its ionic character and solubility in polar solvents.

Properties

IUPAC Name

6-methylfuro[2,3-c]pyridin-6-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8NO.HI/c1-9-4-2-7-3-5-10-8(7)6-9;/h2-6H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLORLQSZHPRALK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C(C=C1)C=CO2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510848
Record name 6-Methylfuro[2,3-c]pyridin-6-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84401-00-3
Record name 6-Methylfuro[2,3-c]pyridin-6-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylfuro[2,3-c]pyridin-6-ium iodide typically involves the reaction of a furan derivative with a pyridine derivative under specific conditions. One common method involves the use of methylation and iodination reactions to introduce the methyl and iodide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Methylfuro[2,3-c]pyridin-6-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-Methylfuro[2,3-c]pyridin-6-ium iodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methylfuro[2,3-c]pyridin-6-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridinium Halides

  • Core Structure : Pyrrolo[2,3-c]pyridinium halides feature a pyrrole ring fused to a pyridinium core, differing from the furopyridinium system in the heteroatom (N vs. O).
  • Synthesis : These compounds are synthesized via alkylation of pyrrolo[2,3-c]pyridine precursors with alkyl halides, followed by reduction (e.g., NaBH4) to generate tetrahydro derivatives. For example, 1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide is reduced to 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, a key intermediate in bioactive molecule synthesis .

2.1.2. Naphtho[2,3-c]furandiones (Isofuranonaphthoquinones)

  • Core Structure: These compounds combine a naphthoquinone with a fused furan ring, forming a larger aromatic system compared to the monocyclic furopyridinium core.
  • Synthesis : Naturally derived or synthesized via oxidative cyclization, naphtho[2,3-c]furandiones exhibit cytotoxicity against cancer cell lines (e.g., compound 1 in , IC50 ~5 µM) .
  • Key Differences : The extended conjugation in naphtho[2,3-c]furandiones enhances redox activity, whereas the pyridinium core in 6-methylfuro[2,3-c]pyridin-6-ium iodide may favor ionic interactions.

Chromen[4,3-c]pyrazol-4-ones

  • Core Structure : Coumarin fused with a pyrazole ring, distinct from the pyridinium-furan system.
  • Synthesis : Formed via cyclization of 3-formyl-4-chlorocoumarin with hydrazines, achieving high yields (67–89%) under reflux conditions .
  • Key Differences: The coumarin backbone provides UV absorption and fluorescence properties absent in the non-aromatic furopyridinium system.

Pyrido[2,3-c]pyridazine Derivatives

  • Applications : Patented as Bcl-xL inhibitors (), these compounds induce apoptosis in cancer cells by targeting protein-protein interactions .
  • Comparison : The pyridazine ring introduces additional hydrogen-bonding sites, contrasting with the furan’s lone oxygen in the target compound.

TLR7-9 Antagonists

  • Applications : Tetrahydropyrazolo[4,3-c]pyridines () are used in autoimmune disease treatment, highlighting the therapeutic relevance of fused heterocycles .
  • Comparison : The target compound’s iodide counterion may enhance solubility for in vivo applications compared to neutral analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Class Core Structure Synthesis Method Key Properties/Applications References
This compound Furo[2,3-c]pyridinium Quaternization of pyridine Ionic character, potential intermediate
Pyrrolo[2,3-c]pyridinium halides Pyrrolo[2,3-c]pyridinium Alkylation + NaBH4 reduction Bioactive intermediates (e.g., kinase inhibitors)
Naphtho[2,3-c]furandiones Naphthoquinone-furan Natural isolation or synthesis Cytotoxicity (IC50 ~5 µM)
Chromen[4,3-c]pyrazol-4-ones Coumarin-pyrazole Cyclization of coumarin derivatives High-yield synthesis (67–89%)
Pyrrolo[2,3-c]quinolines Pyrrolo-quinoline Domino condensation-Heck cyclisation Anticancer, antimalarial activity
Pyrido[2,3-c]pyridazines Pyrido-pyridazine Multi-step organic synthesis Bcl-xL inhibition (pro-apoptotic)

Q & A

Q. What spectroscopic and crystallographic techniques are essential for characterizing 6-Methylfuro[2,3-c]pyridin-6-ium iodide?

To confirm the structure and purity of this compound, researchers should employ:

  • 1H and 13C NMR spectroscopy to verify substituent positions and aromaticity. For example, pyrrolo-pyridine derivatives exhibit distinct proton signals for methyl groups (δ ~2.5 ppm) and fused heterocyclic protons (δ 6.5–8.5 ppm) .
  • X-ray crystallography using SHELXL for refinement, which resolves bond lengths, angles, and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, particularly for detecting twinning or disorder in crystals .
  • Mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns, especially for iodine-containing compounds.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Key steps from established protocols include:

  • Sodium borohydride reduction : Reduce intermediates like 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide under controlled pH (7–8) to prevent over-reduction. Yields >80% are achievable with stoichiometric NaBH4 at 0–5°C .
  • Catalytic debenzylation : Use 10% Pd/C under H2 (1 atm) in ethanol for 12–24 hours. Scale-up requires careful exclusion of moisture to avoid catalyst poisoning .
  • Optimization table :
StepConditionsYield (%)Key Variables
Borohydride reduction0°C, pH 7.5, 2 equiv. NaBH485Temperature, stoichiometry
Debenzylation10% Pd/C, H2, ethanol, 24 hours92Catalyst loading, solvent purity

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Cross-validation : Combine XRD (SHELXL-refined) with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, furopyridine derivatives often exhibit ambiguous NOE correlations due to planar rigidity; XRD can confirm spatial arrangements .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Q. What experimental strategies address reactivity challenges of the iodide substituent in cross-coupling reactions?

  • Steric considerations : The methyl and furopyridine groups hinder nucleophilic substitution. Use microwave-assisted Suzuki-Miyaura coupling with Pd(PPh3)4 (2 mol%) and K2CO3 in DMF at 120°C for 1 hour to enhance reaction rates .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions. Monitor by TLC (DCM:EtOAc = 1:1) to prevent side reactions .

Q. How can SHELX programs be applied to analyze crystallographic data for this compound?

  • Refinement protocol : In SHELXL, use L.S. 10 for high-resolution data and TWIN commands for twinned crystals. For hydrogen bonding, apply AFIX 147 to model disordered moieties .
  • Validation : Check R1/wR2 values (<5% for high-quality data) and ADDSYM alerts to avoid over-interpretation of symmetry .

Q. What methodologies are used to assess the compound’s potential in medicinal chemistry?

  • Cytotoxicity assays : Test against ovarian cancer cell lines (e.g., A2780) using MTT assays. Pyrrolo-pyridine derivatives show IC50 values <10 µM, suggesting apoptosis via ROS generation .
  • Docking studies : Target kinases (e.g., PI3Kα) using AutoDock Vina. The methyl group enhances hydrophobic interactions in the ATP-binding pocket .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methylfuro[2,3-c]pyridin-6-ium iodide
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6-Methylfuro[2,3-c]pyridin-6-ium iodide

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